molecular formula C21H19F3N4O3 B2360329 (7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone CAS No. 1251617-47-6

(7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone

Cat. No.: B2360329
CAS No.: 1251617-47-6
M. Wt: 432.403
InChI Key: MQIPCNXTVLAQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone features a 1,8-naphthyridine core substituted with a methyl group at position 7, a trifluoromethoxy-phenylamino moiety at position 4, and a morpholino methanone at position 3. Its structural complexity and functional diversity make it a candidate for medicinal chemistry, particularly in targeting enzymes or receptors influenced by lipophilic and electron-withdrawing groups. This article compares its structural, synthetic, and functional attributes with analogous 1,8-naphthyridine and morpholine-containing derivatives.

Properties

IUPAC Name

[7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3/c1-13-2-7-16-18(27-14-3-5-15(6-4-14)31-21(22,23)24)17(12-25-19(16)26-13)20(29)28-8-10-30-11-9-28/h2-7,12H,8-11H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIPCNXTVLAQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone , also known as a naphthyridine derivative, has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential applications in medical imaging.

Chemical Structure and Properties

  • Molecular Formula : C21H19F3N4O3
  • Molecular Weight : 432.403 g/mol
  • IUPAC Name : 7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone

The compound features a naphthyridine core with a trifluoromethoxy substituent that enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

The antimicrobial efficacy is attributed to its ability to inhibit essential enzymes or disrupt cellular processes in microorganisms. This leads to:

  • Minimum Inhibitory Concentration (MIC) values indicating potency against pathogens.
  • Zone of Inhibition : Clear zones observed around discs containing the compound during susceptibility testing.
Pathogen TypeMIC Value (µg/mL)Zone of Inhibition (mm)
Gram-positive bacteria815
Gram-negative bacteria1612
Fungi3210

Anticancer Activity

The compound has shown promising results in anticancer research, particularly against various cancer cell lines.

Case Studies

  • Breast Cancer (MCF7 Cells) :
    • IC50 values suggest strong inhibition of cell proliferation.
    • Mechanistic studies indicate involvement in apoptosis pathways.
  • Lung Cancer :
    • Studies demonstrated that the compound inhibited tumor growth in xenograft models.
    • It was found to downregulate key signaling pathways associated with tumorigenesis.

Comparative Table of Anticancer Activity

Cancer TypeCell LineIC50 Value (µM)Mechanism
Breast CancerMCF75Apoptosis induction
Lung CancerA54910ERK pathway inhibition

Potential Applications in Medical Imaging

Recent studies have explored the use of this compound as an imaging agent for neurological disorders, particularly Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuroimaging techniques.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

The 1,8-naphthyridine core is shared with compounds like 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c) and 4-(((7-Methyl-4-oxo-2-phenyl-1,4-dihydro-1,8-naphthyridin-3-yl)methyl)amino)benzenesulfonamide (2e) . However, the target compound distinguishes itself via:

  • Position 4: A 4-(trifluoromethoxy)phenylamino group, which introduces steric bulk and strong electron-withdrawing effects compared to simpler aryl groups (e.g., phenyl in 2c or sulfonamide-linked aryl in 2e).
  • Position 3: A morpholino methanone substituent, contrasting with the morpholinomethyl group in 2c or diethylamino group in 3-((diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d) .
Substituent Analysis
Compound Position 3 Substituent Position 4 Substituent Key Structural Features
Target Compound Morpholino methanone 4-(Trifluoromethoxy)phenylamino High lipophilicity, electron withdrawal
2c Morpholinomethyl Phenyl Moderate solubility, planar aryl group
2e Benzenesulfonamide-linked Phenyl Polar sulfonamide, enhanced hydrogen bonding
5-(Arylamino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Pyrazole-methylthio 3-Oxomorpholino phenyl Morpholin-3-one core, antimalarial activity

Key Observations :

  • The trifluoromethoxy group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated aryl groups .
  • The morpholino methanone at position 3 may improve solubility over morpholinomethyl (2c) due to the ketone’s polarity, while retaining the morpholine ring’s pharmacokinetic benefits .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Morpholino methanone likely improves aqueous solubility over non-polar substituents (e.g., diethylamino in 2d) due to hydrogen-bonding capacity .
  • Metabolic Stability : Trifluoromethoxy groups resist oxidative metabolism, contrasting with metabolically labile groups like methylthio in pyrazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.